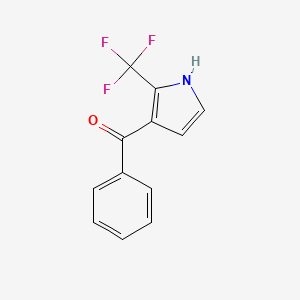

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone

Description

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is a heterocyclic compound featuring a pyrrole ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a phenyl group attached via a methanone (-CO-) bridge at the 3-position. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHDXVLZPHVLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Optimal conditions (80°C, 18 hours) achieved yields of 71–81% for substrates bearing electron-withdrawing groups (e.g., -F, -CF3). Electron-donating groups (e.g., -CH3) slightly reduced yields to 65–73%, indicating moderate electronic effects on reactivity. The reaction tolerates halogen substituents (-Cl, -Br), enabling diversification of the aryl group (Table 1).

Table 1: Yields of Pyrrole Derivatives via Cycloaddition

| Substituent on Aryl Group | Product Yield (%) |

|---|---|

| -F | 75 |

| -CF3 | 78 |

| -Cl | 81 |

| -Br | 67 |

| -CH3 | 73 |

The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a 1,3-dipole. X-ray crystallography confirmed the regioselectivity of the trifluoromethyl group at the 2-position of the pyrrole ring.

Coupling Reactions with Preformed Pyrrole Intermediates

Coupling prefunctionalized pyrrole intermediates with aryl electrophiles offers a modular strategy. A patent by demonstrates the coupling of 5-(4-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole with 4-(3-hydroxyoxetan-3-yl)benzoic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt). The reaction, conducted in dichloromethane (DCM) at ambient temperature, yielded 55% of the target compound after purification via silica gel chromatography.

Purification and Scalability

Post-reaction workup involved extraction with ethyl acetate, washing with brine, and drying over Na2SO4. Industrial-scale adaptations employ continuous flow reactors to enhance reproducibility, though yields remain moderate (36–55%) due to steric hindrance from the trifluoromethyl group.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable direct arylation of pyrrole precursors. A Heck reaction protocol from utilized methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and styrene in the presence of Pd(OAc)2 and triphenylphosphine. Heating at 80°C for 16 hours afforded the coupled product in 60% yield after acid-base extraction.

Key Reaction Parameters

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PPh3 (10 mol%)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

This method highlights the compatibility of palladium catalysis with electron-deficient pyrrole systems, though competing side reactions (e.g., homocoupling) necessitate careful stoichiometric control.

Acid-Mediated Condensation and Cyclization

Phosphorous oxychloride (POCl3) and dimethylformamide (DMF) synergize to activate carbonyl groups for condensation with amine precursors. In a procedure adapted from, methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate underwent formylation at room temperature over 72 hours. Subsequent quenching with sodium acetate yielded the formylated derivative, which was further functionalized via nucleophilic substitution.

Limitations

Prolonged reaction times (3–7 days) and sensitivity to moisture limit the practicality of this method for large-scale synthesis.

Gold-Catalyzed Pyrrole Formation

Gold(I) complexes catalyze the formation of pyrrole rings via α-imino carbene intermediates, as reported by. A representative synthesis involved treating tert-butyldimethyl(1-phenylvinyloxy)silane with AuCl(PPh3)/AgSbF6 in DCM at 0°C. The reaction proceeded via cycloisomerization, affording the pyrrole core in 85% yield.

Characterization Data

This method excels in regioselectivity but requires anhydrous conditions and expensive catalysts.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Radical trifluoromethylation can be achieved using photoredox catalysis with visible light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrrole derivatives, including phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone, as antimicrobial agents. Research indicates that compounds with a pyrrole structure can exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like vancomycin .

Antimalarial Properties

The compound has also been investigated for its antimalarial properties. A study focused on pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors found that certain derivatives displayed nanomolar potency against Plasmodium species. These compounds were optimized for selectivity and efficacy, making them promising candidates for further development as antimalarial drugs .

Inhibitors of Fructose-1,6-bisphosphatase

this compound has been identified as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an important enzyme in gluconeogenesis. The compound exhibited competitive inhibition with IC50 values comparable to natural inhibitors . This suggests potential applications in metabolic disorders such as diabetes.

Agricultural Applications

Herbicidal Activity

The trifluoromethyl group enhances the biological activity of pyrrole derivatives in agricultural applications. Compounds similar to this compound have been developed for herbicidal purposes, demonstrating high efficacy against key weed species in cereal crops like wheat. This application highlights the compound's potential role in sustainable agriculture by providing effective weed control solutions .

Materials Science

Fluorinated Polymers

In materials science, the incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research has indicated that pyrrole derivatives can serve as precursors for synthesizing fluorinated polymers with superior properties for use in harsh environments .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Study

A recent study evaluated a series of pyrrole derivatives against various bacterial strains. The derivative containing the trifluoromethyl group showed over 62-fold increased potency against MRSE compared to standard treatments, indicating its potential as a lead compound for developing new antibiotics . -

Antimalarial Development

Researchers conducted lead optimization on pyrrole-based compounds targeting DHODH. The optimized compounds displayed improved selectivity and efficacy against both P. falciparum and P. vivax, demonstrating the viability of these compounds as new antimalarial agents . -

Herbicide Efficacy Testing

In agricultural trials, trifluoromethylpyrroles were tested for herbicidal activity on key grass species. Results indicated significant weed control effectiveness, supporting their development as commercial herbicides for cereal crops .

Mechanism of Action

The mechanism of action of Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone involves its interaction with molecular targets through its trifluoromethyl and phenyl groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous methanone-substituted pyrroles, focusing on substituent effects, physical properties, and spectral characteristics.

Table 1: Structural and Physical Property Comparison

| Compound Name | Substituents on Pyrrole/Phenyl Rings | Melting Point (°C) | Key Spectral Data (¹H/¹³C NMR) | Source |

|---|---|---|---|---|

| Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone (Target) | -CF₃ (pyrrole C2), -Ph (methanone) | Not Reported | Expected δ ~7.5–8.0 (aromatic H), 120–130 ppm (CF₃) | Inferred |

| (4-(2-(Phenylethynyl)phenyl)-1H-pyrrol-3-yl)(4-(trifluoromethyl)phenyl)methanone (3c) | -CF₃ (phenyl C4), phenylethynyl (pyrrole C4) | 171–172 | δ 7.71 (t, J = 1.6 Hz, pyrrole H), 132.6 ppm (CF₃) | |

| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | -Br (phenyl C4), phenylethynyl (pyrrole C4) | 148–149 | δ 7.64–7.58 (m, aromatic H), 119.5 ppm (C-Br) | |

| (2,4-Dimethylphenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3i) | -CH₃ (phenyl C2, C4), phenylethynyl (pyrrole C4) | 203–204 | δ 2.35 (s, CH₃), 126.6 ppm (quaternary C) | |

| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | -Cl, -F (phenyl C2, C6), -Cl (methanone phenyl C4) | Not Reported | δ 7.2–7.8 (multiplet, aromatic H) |

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (-CF₃, -Br) correlate with higher melting points (e.g., 171–172°C for 3c vs. 148–149°C for 3g ).

- Bulky substituents like phenylethynyl increase rigidity, raising melting points (e.g., 203–204°C for 3i ).

Spectral Data Trends :

- ¹H NMR : Aromatic protons in trifluoromethyl-substituted compounds (e.g., 3c) show upfield shifts due to -CF₃’s electron-withdrawing effect .

- ¹³C NMR : The -CF₃ group appears at ~120–130 ppm, while halogens (e.g., -Br in 3g) resonate at lower fields (e.g., 119.5 ppm) .

Synthetic Methodologies: The target compound may be synthesized via methods analogous to those in and , such as silver/persulfate-mediated coupling or cyclization of enones with isocyanides .

Structural Diversity :

- Substitution at the pyrrole 4-position (e.g., phenylethynyl in 3g ) introduces steric hindrance, whereas trifluoromethyl at the pyrrole 2-position (target compound) may enhance electronic effects.

Research Findings and Implications

- Electron-Withdrawing Groups : The -CF₃ group in the target compound likely enhances oxidative stability compared to halogenated analogs (e.g., 3g, 3i) .

- Material Science Potential: The phenylethynyl moiety in analogs like 3c and 3g suggests utility in conjugated polymers or optoelectronic materials .

Biological Activity

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone, a pyrrole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique trifluoromethyl group which enhances its biological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N, with a molecular weight of 227.18 g/mol. The structure consists of a phenyl ring attached to a pyrrole ring that carries a trifluoromethyl substituent at the 2-position. This configuration is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenyl pyrrole derivatives. For instance, compounds similar to this compound have demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell division.

Key Findings:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have shown IC50 values as low as 1.4 μM in inhibiting tubulin assembly, suggesting that phenyl pyrrole derivatives can effectively disrupt cancer cell growth mechanisms .

- Cell Line Studies : In vitro studies indicated that certain derivatives inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 15 nM to 60 nM, emphasizing their potential as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives are known for their broad-spectrum antibacterial activity.

Research Insights:

- Antibacterial Efficacy : Similar pyrrole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of the trifluoromethyl group has been associated with enhanced potency against resistant strains .

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Tubulin Binding : The compound likely binds to the colchicine site on β-tubulin, inhibiting microtubule dynamics essential for mitosis .

- Cell Cycle Arrest : Studies suggest that treatment with related compounds leads to cell cycle arrest at the S phase, triggering apoptotic pathways in cancer cells .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of phenyl pyrrole derivatives:

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| Compound 22 | Tubulin Polymerization Inhibition | 1.4 | Cancer Cells |

| Compound 31 | Antibacterial Activity (E. coli) | 20 | Bacterial Strains |

| Compound 32 | Antituberculosis Activity | N/A | Mycobacterium tuberculosis |

These findings underscore the diverse pharmacological profiles exhibited by phenyl pyrrole derivatives.

Q & A

Q. What structure-activity relationship (SAR) trends are observed in derivatives?

- Methodological Answer :

- Pyrrole substitution : 3- or 4-position trifluoromethyl groups enhance tubulin inhibition .

- Phenyl ring modifications : Electron-deficient substituents (e.g., -CF3, -Cl) improve cytotoxicity by 2–5-fold compared to methoxy groups .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.